molecular formula C15H23NO2 B13816945 2-Ethoxy-n,n-dipropylbenzamide CAS No. 5442-04-6

2-Ethoxy-n,n-dipropylbenzamide

Cat. No.: B13816945
CAS No.: 5442-04-6
M. Wt: 249.35 g/mol
InChI Key: GEXWPSVMGWBGCI-UHFFFAOYSA-N
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Description

2-Ethoxy-n,n-dipropylbenzamide is an organic compound with the molecular formula C15H23NO2 It is a benzamide derivative characterized by the presence of an ethoxy group and two propyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-n,n-dipropylbenzamide typically involves the reaction of 2-ethoxybenzoic acid with n,n-dipropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with n,n-dipropylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-n,n-dipropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-n,n-dipropylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-n,n-dipropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-n,n-dipropylbenzamide is unique due to the presence of both the ethoxy group and the n,n-dipropyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

5442-04-6

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-ethoxy-N,N-dipropylbenzamide

InChI

InChI=1S/C15H23NO2/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h7-10H,4-6,11-12H2,1-3H3

InChI Key

GEXWPSVMGWBGCI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC=C1OCC

Origin of Product

United States

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